molecular formula C7H10ClN B147532 p-Toluidine hydrochloride CAS No. 540-23-8

p-Toluidine hydrochloride

Cat. No.: B147532
CAS No.: 540-23-8
M. Wt: 143.61 g/mol
InChI Key: JQKBUTDZZRGQDR-UHFFFAOYSA-N
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Description

p-Toluidine hydrochloride, also known as 4-methylaniline hydrochloride, is an organic compound with the chemical formula CH₃C₆H₄NH₂·HCl. It is a derivative of p-toluidine, where the amino group is protonated by hydrochloric acid, forming a salt. This compound is commonly used in the synthesis of dyes, pharmaceuticals, and other organic chemicals.

Mechanism of Action

Target of Action

p-Toluidine hydrochloride primarily targets the liver . It is known to induce liver enzymes , which play a crucial role in the metabolism and detoxification of various substances in the body.

Mode of Action

This compound interacts with its targets by undergoing an oxidative coupling reaction with catecholamine . This reaction forms an orange water-soluble dye during flow injection-spectrophotometric determination of catecholamine drugs .

Biochemical Pathways

It is known that p-toluidine can be obtained from the reduction of p-nitrotoluene . It also reacts with formaldehyde to form Tröger’s base , indicating its involvement in various chemical reactions and pathways.

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption through the skin and mucous membranes . It is a local irritant and is excreted in the urine as the unchanged substance within 24 hours . In vitro studies with microsome preparations from rabbit liver identified 4-hydroxy-methylaniline and 4-aminobenzaldehyde as metabolites . With microsomes from rat and mouse liver, metabolism yielded p-aminobenzoic acid .

Result of Action

The primary result of this compound’s action is the induction of liver enzymes . This can lead to large-scale chromosomal damage in yeast and mammalian cells, including deletions, insertions, translocations, and aneuploidy . It can also cause micronucleus formation in cultured cells and reticulocytes from exposed rats, and sister chromatid exchange in cultured human and rodent cells and cells from rodents exposed in vivo .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature. For instance, the solvent-free reaction between o-vanillin and p-toluidine was found to occur in a liquid eutectic formed upon grinding at room temperature, while below 10 °C the same materials appear to react without the formation of a liquid phase .

Preparation Methods

Synthetic Routes and Reaction Conditions: p-Toluidine hydrochloride can be synthesized by reacting p-toluidine with hydrochloric acid. The reaction is typically carried out by dissolving p-toluidine in an appropriate solvent, such as ethanol or water, and then adding hydrochloric acid to the solution. The reaction mixture is stirred and heated if necessary, to ensure complete dissolution and reaction. The product, this compound, precipitates out of the solution and can be collected by filtration and dried.

Industrial Production Methods: In industrial settings, this compound is produced on a larger scale using similar principles. The process involves the continuous addition of hydrochloric acid to a solution of p-toluidine under controlled conditions to ensure efficient conversion and high yield. The product is then purified through crystallization or other separation techniques to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions: p-Toluidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, magnetite supported on nanocrystalline titanium silicalite-1.

    Substitution: Bromine, acetic anhydride, and other electrophilic reagents.

Major Products Formed:

Scientific Research Applications

Comparison with Similar Compounds

  • o-Toluidine (2-methylaniline)
  • m-Toluidine (3-methylaniline)
  • Aniline (phenylamine)

Comparison:

p-Toluidine hydrochloride stands out due to its specific reactivity patterns and applications in various fields, making it a valuable compound in both research and industry.

Properties

IUPAC Name

4-methylaniline;hydrochloride
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InChI

InChI=1S/C7H9N.ClH/c1-6-2-4-7(8)5-3-6;/h2-5H,8H2,1H3;1H
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InChI Key

JQKBUTDZZRGQDR-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC=C(C=C1)N.Cl
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Molecular Formula

C7H9N.ClH, C7H10ClN
Record name P-TOLUIDINE HYDROCHLORIDE
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Related CAS

106-49-0 (Parent)
Record name p-Toluidine hydrochloride
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DSSTOX Substance ID

DTXSID2021365
Record name 4-Methylaniline hydrochloride
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Molecular Weight

143.61 g/mol
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Physical Description

P-toluidine hydrochloride appears as off-white to grayish-white crystals. (NTP, 1992), Off-white to grayish-white solid; [CAMEO] Off-white powder; [Anachemia MSDS]
Record name P-TOLUIDINE HYDROCHLORIDE
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Record name p-Toluidine hydrochloride
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Boiling Point

495.5 °F at 760 mmHg (NTP, 1992)
Record name P-TOLUIDINE HYDROCHLORIDE
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Solubility

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992)
Record name P-TOLUIDINE HYDROCHLORIDE
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CAS No.

540-23-8
Record name P-TOLUIDINE HYDROCHLORIDE
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Record name Benzenamine, 4-methyl-, hydrochloride (1:1)
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Record name 4-Methylaniline hydrochloride
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Record name p-toluidinium chloride
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Record name P-TOLUIDINE HYDROCHLORIDE
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Melting Point

469 °F (NTP, 1992)
Record name P-TOLUIDINE HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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